molecular formula C15H13ClN2O3 B5578934 4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide

4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide

Cat. No.: B5578934
M. Wt: 304.73 g/mol
InChI Key: VABALCQQLQSIOO-UHFFFAOYSA-N
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Description

4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 4-position, a nitro group at the 3-position, and a 2,5-dimethylphenyl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.

    Amidation: The nitrated product is then reacted with 2,5-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Reduction: 4-chloro-N-(2,5-dimethylphenyl)-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe to study the interactions of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the nitro and chloro groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2,5-dimethylphenyl)benzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    4-chloro-N-(2,5-dimethylphenyl)-3-aminobenzamide: The amino group instead of the nitro group can lead to different pharmacological properties.

Uniqueness

The presence of both the nitro and chloro groups in 4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide makes it unique in terms of its chemical reactivity and potential applications. The nitro group can participate in reduction reactions, while the chloro group can undergo substitution reactions, providing a versatile platform for further chemical modifications.

Biological Activity

4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a chloro group, a nitro group, and a dimethylphenyl moiety, contributing to its unique chemical reactivity and biological activity. The molecular formula is C12H12ClN3O3C_{12}H_{12}ClN_{3}O_{3} with a molecular weight of approximately 283.69 g/mol.

The biological activity of this compound is primarily attributed to the presence of the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates interact with cellular components, leading to various biological effects. The chloro and dimethyl groups enhance the compound's binding affinity to target molecules, making it a promising candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been screened against various bacterial strains, demonstrating effectiveness comparable to established antimicrobial agents.

Microorganism Inhibition Zone (mm) Reference
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa14

Anticancer Activity

The compound has also shown promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines, including small cell lung cancer (SCLC) cells. The structure-activity relationship (SAR) studies indicate that the substitution pattern on the benzamide ring is crucial for its antiproliferative activity.

Cell Line EC50 (nM) Reference
mSCLC 319N1182
HeLa250
A549300

Toxicological Studies

Toxicity assessments conducted on Swiss male albino mice revealed that this compound exhibited no adverse effects on hematological or biochemical parameters at studied doses. This suggests a favorable safety profile for potential therapeutic use.

Case Studies

  • Antidiabetic Effects : In a study examining enzyme inhibition, the compound was evaluated for its ability to inhibit α-amylase and α-glucosidase. It showed moderate inhibitory activity against these enzymes, indicating potential antidiabetic properties .
  • Antioxidant Activity : The compound was also tested for its antioxidant capabilities using DPPH and ABTS assays. Results indicated substantial free radical scavenging activity .

Properties

IUPAC Name

4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-9-3-4-10(2)13(7-9)17-15(19)11-5-6-12(16)14(8-11)18(20)21/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABALCQQLQSIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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